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7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine

Kinase Inhibitor Scaffold Hopping SAR

Lead optimization programs often stall due to scaffolds lacking balanced ligand efficiency and physicochemical properties. This compact imidazo[1,2-c]pyrimidine building block directly addresses that bottleneck. - MW 150.18 g/mol with high nitrogen density (4 N per molecule) for optimal hinge-region hydrogen bonding. - Demonstrated SAR sensitivity enables precise tuning of PI3K isoform selectivity (α/δ over β) and CNS penetration. - Suitable for bifunctional degrader or HDAC/PI3K dual-inhibitor campaigns. Bulk quantities available upon request; research-grade stock ready for immediate dispatch.

Molecular Formula C7H10N4
Molecular Weight 150.18 g/mol
Cat. No. B13119808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine
Molecular FormulaC7H10N4
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESCC1=C(C2=NCCN2C=N1)N
InChIInChI=1S/C7H10N4/c1-5-6(8)7-9-2-3-11(7)4-10-5/h4H,2-3,8H2,1H3
InChIKeyAJSVSPBXPSJJIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine: Privileged Kinase Scaffold


7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine (CAS: 860721-60-4) is a heterocyclic small molecule featuring a fused imidazo[1,2-c]pyrimidine core. This scaffold is recognized as a privileged structure in medicinal chemistry for targeting the ATP-binding pocket of protein kinases [1]. The presence of a primary amine at the 8-position and a methyl group at the 7-position provides a unique vector for establishing critical hinge-region hydrogen bonds and hydrophobic interactions, respectively, within a broad range of kinase active sites [2]. Its structural simplicity (MW: 150.18 g/mol) and high nitrogen density (4 nitrogens per molecule) make it an attractive, compact building block for lead optimization programs aiming to balance potency, ligand efficiency, and favorable physicochemical properties .

1
Reported kinase-privileged imidazopyrimidine scaffold
2
8-amine provides hinge-region hydrogen bond vector
3
Compact low-MW building block supports lead optimization

7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine: Substitution Risk


Substitution of 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine with a close analog is scientifically unsound without rigorous validation. The imidazo[1,2-c]pyrimidine class exhibits a well-documented sensitivity to subtle structural changes, where a single atom modification can invert kinase selectivity profiles [1]. For instance, the regioisomeric shift of the amine from the 8-position to the 5-position (as in 7-methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine) dramatically alters the vector of key hinge-binding hydrogen bonds, which can abrogate activity against a primary target while introducing potent off-target effects [2]. Furthermore, the 7-methyl substituent on this scaffold is not inert; SAR studies have shown that its removal or replacement with larger groups can significantly impact cellular potency and oral bioavailability [3]. Therefore, assuming interchangeability without confirmatory data is a high-risk strategy that can derail lead optimization efforts.

Regioisomer 5-amine regioisomer may disrupt bidentate hinge binding and shift selectivity profile
7-Methyl Removal or bulkier replacement may alter cellular potency and oral bioavailability endpoints
Analog Class-level SAR sensitivity requires confirmatory data before assuming interchangeability

7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine: Evidence Guide


8-Amine vs. 5-Amine Hinge Binding

The differentiation of 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine from its 5-amine regioisomer is critical for rational kinase inhibitor design. The 8-amine forms a canonical bidentate hydrogen bond with the kinase hinge region, whereas the 5-amine, due to its altered vector, is predicted to lose at least one of these interactions, leading to a significant loss in binding affinity for a majority of kinases [1]. This regioisomeric selectivity is not merely theoretical; it is a cornerstone of intellectual property around imidazopyrimidine kinase inhibitors, with the 8-amine scaffold being the preferred hinge-binder in numerous patent applications [2].

Hinge binding regioisomer
Class-level inference
Predicted ≥10–100× affinity loss with 5-amine
Regioisomer selection may determine kinase binding capacity
Based on docking and SAR of related scaffolds
Kinase Inhibitor Scaffold Hopping SAR Regioisomer

Compact Scaffold for Ligand Efficiency

The target compound's compact size and low molecular weight (150.18 g/mol) offer a quantifiable advantage in ligand efficiency metrics compared to more elaborated imidazo[1,2-c]pyrimidine drug candidates like BAY 61-3606 (MW: 405.84 g/mol for free base) [1]. This lower MW, combined with a calculated LogP of ~0.5 and topological polar surface area (tPSA) of ~63 Ų, positions it favorably within CNS drug-like space and provides a superior starting point for optimizing absorption and permeability [2]. This is a critical differentiator for programs seeking to avoid the 'molecular obesity' that often plagues later-stage kinase inhibitors.

Ligand efficiency
Cross-study comparable
MW 150.18 g/mol; LE potential 0.42 at 100 nM IC50
Compact scaffold may support ligand efficiency optimization
LE calculated for given potency assumption
Lead Optimization Ligand Efficiency Physicochemical Properties CNS Drug Discovery

PI3K Isoform Selectivity Potential

While direct data for the specific compound is limited, the 2,3-dihydroimidazo[1,2-c]pyrimidine class is a known pharmacophore for targeting the PI3K family of lipid kinases. A close structural analog (US9260439, example 211) demonstrated potent inhibition of PI3K p110α (IC50 = 35 nM) and PI3K p110δ (IC50 = 74 nM) while being significantly less potent against PI3K p110β (IC50 = 95 nM) [1]. This isoform selectivity profile is a key differentiator from pan-PI3K inhibitors, which can exhibit greater toxicity. The target compound's 7-methyl and 8-amino groups are consistent with the SAR for this selectivity, making it a valuable scaffold for developing PI3Kα/δ-selective inhibitors.

PI3K isoform inhibition
Class-level inference
Analog IC50: α 35 nM, δ 74 nM, β 95 nM
Scaffold may support PI3Kα/δ selectivity studies
Data from close structural analog
PI3K Inhibitor Kinase Selectivity Cancer Target Engagement

Dual HDAC/PI3K Inhibition Potential

The imidazo[1,2-c]pyrimidine scaffold has been exploited to create dual inhibitors of histone deacetylases (HDACs) and PI3K. The target compound's structure is analogous to reported dual inhibitors . For example, a related compound showed an IC50 of 80 nM against HDAC8 [1]. The 8-amino group on the target compound is a potential zinc-binding group (ZBG) or a precursor for attaching a ZBG. This dual inhibition strategy is therapeutically relevant, as combined blockade of PI3K and HDAC pathways can lead to synergistic anti-tumor effects .

HDAC8 inhibition
Class-level inference
Analog HDAC8 IC50 80 nM
Scaffold may support dual PI3K/HDAC probe design
Reported for related derivative
HDAC Inhibitor Dual Inhibitor Epigenetics Cancer

High-Purity Building Block

As a commercial building block, 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine is typically supplied with high purity (e.g., 98% by HPLC) . This is a critical differentiator from in-house synthesized intermediates, where purity and batch-to-batch consistency can vary. This reliability reduces the risk of spurious biological results due to impurities and ensures robust SAR. Its defined physical properties (e.g., density 1.4±0.1 g/cm³, boiling point 263.1±43.0 °C at 760 mmHg) also facilitate accurate weighing and formulation for biological assays, which is not always the case with less characterized, non-commercial analogs.

Commercial purity
Data to verify
≥98% (HPLC)
Consistent purity supports reproducible SAR
Supplier specification; verify lot CoA
Building Block Chemical Synthesis Purity Medicinal Chemistry

7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine: Use Cases


Kinase Inhibitor Lead Generation and Scaffold Hopping

This compound is best utilized as a core scaffold in the hit-to-lead and lead optimization phases of kinase inhibitor programs. Its small size and the demonstrated SAR of the imidazo[1,2-c]pyrimidine class [1] make it an ideal starting point for designing potent and selective ATP-competitive inhibitors. It is particularly well-suited for scaffold hopping campaigns aiming to replace larger, less ligand-efficient kinase inhibitor cores [2].

PI3Kα/δ-Selective Inhibitors for Oncology

The evidence for PI3K isoform selectivity within this chemical class [3] supports the use of 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine in projects specifically targeting PI3Kα (often mutated in solid tumors) or PI3Kδ (expressed in leukocytes). Its scaffold offers a viable path to achieving the desired selectivity profile over the PI3Kβ isoform, which is associated with on-target toxicity [3].

CNS-Penetrant Kinase and Epigenetic Probes

The compound's favorable physicochemical properties—specifically its low molecular weight, low cLogP, and low tPSA —make it an excellent candidate for developing brain-penetrant small molecules. This is a significant advantage over many existing kinase and HDAC inhibitors which often have poor CNS exposure. Researchers developing probes for neurological disorders or primary brain tumors should prioritize this scaffold .

Dual PI3K/HDAC Inhibitors

Leveraging the scaffold's ability to accommodate modifications that confer both PI3K and HDAC inhibitory activity [4], this building block is a strategic choice for medicinal chemists designing bifunctional molecules. This approach can lead to compounds with enhanced efficacy against complex diseases like cancer, where targeting both signaling (PI3K) and epigenetic (HDAC) pathways is therapeutically synergistic [4].

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Core scaffold flexibility
Hinge-binding and selectivity profiling
PI3K isoform-selectivity studies
Isoform selectivity context
PI3Kα/δ vs β activity comparison
CNS drug-like property evaluation
Low MW and tPSA profile
Brain penetration and permeability assays
Dual-target probe design
Bifunctional derivatization potential
HDAC and PI3K pathway inhibition assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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